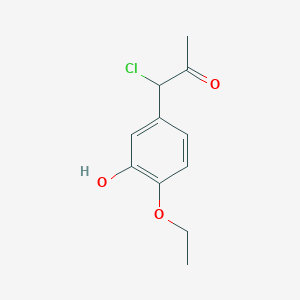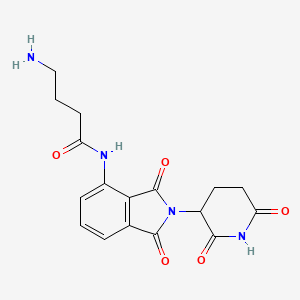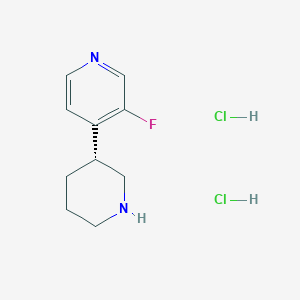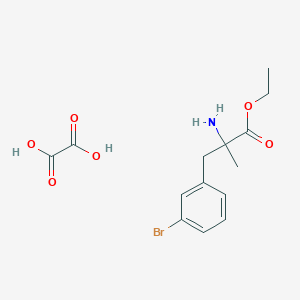
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, a bromophenyl group, and an oxalate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 3-phenylpropanoic acid, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position of the propanoic acid.
Esterification: The resulting amino acid is esterified with ethanol to form the ethyl ester.
Oxalate Formation: Finally, the ethyl ester is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, or reduced to form secondary or tertiary amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group may play a role in binding to specific sites, while the amino and ester groups may influence its reactivity and solubility.
Comparación Con Compuestos Similares
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-phenylpropanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate: The bromine atom is positioned differently, which may affect its binding properties and reactivity.
Methyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C14H18BrNO6 |
|---|---|
Peso molecular |
376.20 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate;oxalic acid |
InChI |
InChI=1S/C12H16BrNO2.C2H2O4/c1-3-16-11(15)12(2,14)8-9-5-4-6-10(13)7-9;3-1(4)2(5)6/h4-7H,3,8,14H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
XYAAHEDWNGIFFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CC1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
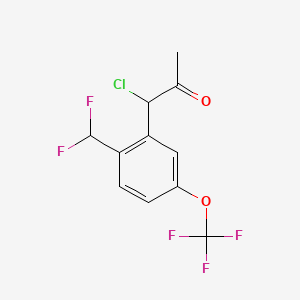
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)



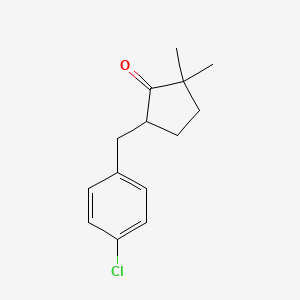
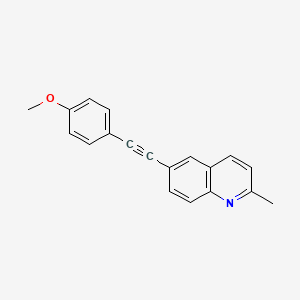
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
